molecular formula C9H7BrN2O B1446674 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1367942-73-1

5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1446674
CAS No.: 1367942-73-1
M. Wt: 239.07 g/mol
InChI Key: OLVDFTKTTPTBFU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a valuable chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for the development of novel therapeutic agents. The pyrrolopyridine core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities . This brominated and formyl-functionalized analog is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aromatic and heteroaromatic systems at the 5-position to explore structure-activity relationships . Furthermore, the reactive aldehyde group at the 3-position allows for further derivatization into various functional groups, including conversion to nitriles or formation of secondary amine linkages, which are common in active pharmaceutical ingredients . Research into related pyrrolo[2,3-b]pyridine analogs has identified potent inhibitors of biologically significant targets, including Glycogen Synthase Kinase-3β (GSK-3β), which is a prominent target for neurodegenerative conditions like Alzheimer's disease , and Human Neutrophil Elastase (HNE), an enzyme implicated in inflammatory respiratory diseases . The structural features of this compound make it a versatile building block for constructing focused libraries in programs targeting kinase inhibition, epigenetic regulation, and other therapeutic areas .

Properties

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)7-2-9(10)11-3-8(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVDFTKTTPTBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 1-Methyl-1H-pyrrolo[2,3-c]pyridine

Methylation of 1H-pyrrolo[2,3-c]pyridine at the nitrogen is achieved using sodium hydride (NaH) and methyl iodide (MeI) under basic conditions to yield 1-methyl-1H-pyrrolo[2,3-c]pyridine. This step is crucial as it protects the nitrogen and directs subsequent substitutions.

Bromination at the 5-Position

Selective bromination is performed using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane, often at low temperatures (0 °C to room temperature) to avoid over-bromination or side reactions. The reaction time ranges from 10 minutes to several hours depending on conditions.

Formylation at the 3-Position

The formyl group introduction is commonly done via the Duff reaction or related formylation methods using hexamethylenetetramine (HMTA) in acidic conditions (e.g., trifluoroacetic acid, TFA). The reaction typically proceeds at elevated temperatures (~80 °C) for several hours. After the reaction, the mixture is neutralized with sodium hydroxide, and the aldehyde product is extracted and purified.

Representative Synthetic Route

Step Reaction Type Reagents & Conditions Product Yield (%) Notes
1 Methylation 1H-pyrrolo[2,3-c]pyridine, NaH, MeI, solvent 1-Methyl-1H-pyrrolo[2,3-c]pyridine High Protects N1 for selective bromination
2 Bromination NBS or Br2, CHCl3 or DCM, 0 °C to RT, 10–60 min 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine Moderate to High Selective C5 bromination
3 Formylation (Duff) Hexamethylenetetramine, TFA, 80 °C, 4 h; then NaOH This compound ~45% Acidic formylation followed by neutralization and extraction

Experimental Details from Literature

  • Methylation: Compound 4 (1H-pyrrolo[2,3-c]pyridine) is treated with NaH and MeI to yield the N-methylated compound 22.

  • Bromination: 5-Bromo-7-azaindole derivatives are brominated using bromine in chloroform or NBS with triethylamine in dichloromethane at room temperature for 1–16 hours.

  • Formylation: The Duff reaction involves heating 1-methyl-1H-pyrrolo[2,3-c]pyridine with hexamethylenetetramine in trifluoroacetic acid at 80 °C for 4 hours, followed by evaporation of TFA, partitioning between water and ethyl acetate, basification with 2M NaOH, extraction, drying, and purification by flash chromatography. The yield reported is approximately 45%.

Notes on Purification and Characterization

  • Purification is generally performed by flash chromatography on silica gel using dichloromethane/methanol mixtures.
  • Characterization data such as ^1H NMR confirm the presence of the aldehyde proton (~10 ppm), aromatic protons, and methyl group (~4 ppm).
  • Brominated intermediates are typically confirmed by mass spectrometry and NMR.

Summary Table of Key Reaction Conditions and Yields

Compound Reaction Type Reagents/Conditions Yield (%) Reference
1-Methyl-1H-pyrrolo[2,3-c]pyridine Methylation NaH, MeI, solvent High
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine Bromination NBS or Br2, CHCl3 or DCM, 0 °C to RT, 10–60 min Moderate
This compound Formylation (Duff) Hexamethylenetetramine, TFA, 80 °C, 4 h; NaOH workup ~45%

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

    Reduction: 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Pyrrolopyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde C₉H₇BrN₂O 255.07 Br (C5), CH₃ (N1), CHO (C3) Cross-coupling, nucleophilic addition
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde C₈H₅ClN₂O 180.59 Cl (C5), CHO (C3) Small-molecule scaffold synthesis
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde C₁₅H₁₁BrN₂O₃S 395.23 Br (C5), Ts (N1), CHO (C3) Suzuki coupling precursor
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde C₉H₈N₂O₂ 176.17 OCH₃ (C7), CHO (C3) Solubility enhancement
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₈BrN₂ 285.12 Br (C5), C≡CPh (C3) Fluorescent probe development

Key Findings from Comparative Studies

A. Impact of Ring Fusion Position

  • [2,3-c] vs. [2,3-b] Isomers : The [2,3-c] fusion (target compound) positions substituents in a distinct electronic environment compared to [2,3-b] analogs. For example, 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde exhibits downfield shifts in $^{1}\text{H}$ NMR (δ 10.03 ppm for CHO) due to electron-withdrawing tosyl and bromo groups, whereas [2,3-c] isomers may show altered reactivity in cross-coupling reactions due to steric and electronic differences .

B. Substituent Effects

  • Halogen Substitution: Bromine (Br) at C5 enhances electrophilicity at C3, facilitating nucleophilic attacks on the carbaldehyde group.
  • N1 Protection : Methyl (CH₃) groups (target compound) offer steric protection compared to tosyl (Ts) groups . Tosyl derivatives require harsher conditions for deprotection, limiting their utility in multistep syntheses.

C. Functional Group Reactivity

  • Carbaldehyde Group: The CHO group in the target compound enables aldol condensations or Grignard additions, as demonstrated in the synthesis of (phenyl)methanol derivatives from 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde .
  • Alkyne Substitution : 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine highlights the utility of alkynyl groups in π-conjugation for optoelectronic applications.

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
N1-MethylationKOH, Bu4N<sup>+</sup>HSO4<sup>−</sup>, CH3I, THF, 0°C → RT~99% (analogous)
Aldehyde FormationHexamine, AcOH/H2O (3:1), 120°C, 12h~67% (analogous)

(Basic) How is the structure of this compound validated spectroscopically?

Answer:
<sup>1</sup>H NMR and <sup>13</sup>C NMR are critical for confirming the aldehyde, methyl, and bromine substituents:

  • Aldehyde Proton : A singlet at δ ~9.9–10.1 ppm (e.g., δ 9.93 ppm in similar compounds ).
  • N1-Methyl Group : A singlet at δ ~3.8–4.2 ppm (if not sterically hindered).
  • Bromine Effects : Deshielding of adjacent carbons (e.g., C5 in pyrrolo[2,3-c]pyridine appears at δ ~118–131 ppm ).

Q. Table 2: Key NMR Assignments (Analogous Data)

Group<sup>1</sup>H NMR (δ, ppm)<sup>13</sup>C NMR (δ, ppm)
CHO9.93 (s)185.6
N-CH33.85 (s)43.8 (quaternary N-CH3)
C5-Br-131.0 (C5)

(Advanced) How can cross-coupling reactions diversify substituents at the 5-position?

Answer:
The bromine at C5 enables Suzuki-Miyaura coupling with boronic acids. Key considerations:

  • Catalyst System : Pd(PPh3)4 (2 mol%) in toluene/ethanol (3:1) at 105°C for 4 hours .
  • Base : K2CO3 (2M) ensures deprotonation and facilitates transmetallation.
  • Scope : Electron-rich aryl boronic acids (e.g., 3,4-dimethoxyphenyl) yield coupled products in ~58% yield .

Challenge : Steric hindrance from the aldehyde may require optimized ligand systems (e.g., XPhos) for bulky substrates.

(Advanced) How do electronic effects influence regioselectivity in further functionalization?

Answer:
The aldehyde group acts as an electron-withdrawing moiety, directing electrophilic substitution to the 6-position (meta to CHO). For example:

  • Nitration : Preferential attack at C6 due to deactivation of C4 and C7 positions.
  • Grignard Additions : The aldehyde is reactive toward nucleophiles (e.g., phenylmagnesium bromide adds to CHO, forming secondary alcohols ).

Data Conflict Note : Solvent polarity (DMSO vs. CDCl3) may alter tautomeric equilibria, affecting observed regioselectivity in NMR .

(Advanced) How can spectral contradictions from tautomerism or solvent effects be resolved?

Answer:

  • Tautomerism : The pyrrolo[2,3-c]pyridine core may exhibit NH tautomerism. Use DMSO-d6 to stabilize enolic forms, revealing distinct NH peaks (e.g., δ 12.93 ppm ).
  • Solvent Effects : Compare spectra in D2O (suppresses exchangeable protons) vs. CDCl3 . For example, aldehyde proton shifts upfield in less polar solvents.

Method : 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations .

(Method Development) What purification strategies minimize by-products in aldehyde synthesis?

Answer:

  • Flash Chromatography : Use heptane/ethyl acetate (7:3) to separate polar aldehydes from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures precipitate pure aldehyde derivatives (e.g., 380 mg from 500 mg starting material ).

Critical Step : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 heptane/EtOAc) to avoid over-oxidation or dimerization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

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